molecular formula C9H7F6N B151408 3,5-Bis(trifluoromethyl)benzylamine CAS No. 85068-29-7

3,5-Bis(trifluoromethyl)benzylamine

Cat. No.: B151408
CAS No.: 85068-29-7
M. Wt: 243.15 g/mol
InChI Key: DHVHORCFFOSRBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s commonly used as a reagent in organic synthesis , implying its targets could be a wide range of organic compounds.

Mode of Action

3,5-Bis(trifluoromethyl)benzylamine interacts with its targets by introducing trifluoromethyl groups into molecules, altering their properties or increasing their activity . The exact mode of action can vary depending on the specific reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it’s reacting with. For instance, it has been used in the preparation of phenyl glycine derivatives . In another application, it was found to improve the capacity and cyclic stability of Li–S batteries .

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)benzylamine is unique due to the presence of two trifluoromethyl groups, which impart high electronegativity and steric hindrance. This makes it particularly useful in applications requiring strong electron-withdrawing effects and spatial constraints .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHORCFFOSRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234133
Record name 3,5-Bis(trifluoromethyl)benzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-29-7
Record name 3,5-Bis(trifluoromethyl)benzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzylamine
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Record name 3,5-bis(trifluoromethyl)benzylamine
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZYLAMINE
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Synthesis routes and methods I

Procedure details

At first, a 1-liter autoclave equipped with a mechanical stirrer was charged with 50 g (0.21 mol) of 3,5-bis(trifluoromethyl)benzonitrile, 200 ml of 2M-ammoniacal methanol solution (containing 400 mmol of ammonia), and 3 g of a catalyst (i.e., a carbon powder (50% wet) carrying thereon 5% palladium), followed by introduction of hydrogen to have a pressure of 1 MPa. Then, the reaction mixture was stirred, while the reaction temperature was maintained at 20° C. and while hydrogen was gradually introduced into the autoclave in a manner to maintain the total pressure at 1 MPa. After conducting the reaction for 5.3 hr, the reaction was stopped, followed by removing the catalyst by filtration. As a result of analyzing the obtained reaction liquid by gas chromatography, 3,5-bis(trifluoromethyl)benzylamine was formed at a yield of 87.0%.
Quantity
50 g
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400 mmol
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3 g
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Synthesis routes and methods II

Procedure details

At first, a 1-liter autoclave equipped with a mechanical stirrer was charged with 200 g (0.84 mol) of 3,5-bis(trifluoromethyl)benzonitrile, 200 ml of methanol, and 6 g of a catalyst (i.e., a carbon powder (50% wet) carrying thereon 5% palladium), followed by introduction of 14 g of liquid ammonia and then introduction of hydrogen to have a pressure of 1 MPa. Then, the reaction mixture was stirred, while the reaction temperature was maintained at 20° C. and while hydrogen was gradually introduced into the autoclave in a manner to maintain the total pressure at 1 MPa. After conducting the reaction for 3 hr, the reaction was stopped, followed by removing the catalyst by filtration. As a result of analyzing the obtained reaction liquid by gas chromatography, 3,5-bis(trifluoromethyl)benzylamine was formed at a yield of 85.1%.
Quantity
200 g
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reactant
Reaction Step One
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catalyst
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6 g
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catalyst
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200 mL
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liquid
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14 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

The second step of the process of the present invention was conducted as follows. At first, 5.03 g (19.6 mol) of 3,5-bis(trifluoromethyl)benzaldehyde oxime were dissolved in methanol followed by the addition of 3.0 g (82.3 mmol) of hydrogen chloride gas and 252 mg of a catalyst (i.e., activated carbon carrying thereon 5% palladium) and stirring for 5.5 hours in a hydrogen atmosphere at 10 atm and room temperature (approx. 25° C.). After removing the catalyst, ether was added to the reaction liquid, and the reaction liquid was neutralized with aqueous sodium hydroxide solution. As a result of analyzing the separated ether layer by gas chromatography, 3,5-bis(trifluoromethyl)benzylamine was formed at a yield of 94.2%.
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5.03 g
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethyl)benzylamine
Reactant of Route 2
3,5-Bis(trifluoromethyl)benzylamine
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 3,5-Bis(trifluoromethyl)benzylamine in scientific research?

A1: this compound stands out due to its unique properties arising from the presence of both a benzylamine group and two trifluoromethyl groups. This structure allows for diverse applications in areas like material science, medicinal chemistry, and as a valuable tool in chemical synthesis. Specifically, its use as a 19F-containing residualizing label for proteins enables non-invasive assessment of protein accumulation and catabolism using NMR spectroscopy. []

Q2: Can you provide the structural characteristics of this compound?

A2:

  • Spectroscopic Data: Detailed spectroscopic characterization has been carried out, including IR, UV-Vis, 1D and 2D NMR spectroscopy, and mass spectrometry. [, ]

Q3: What are the common applications of this compound?

A3: This compound finds applications in:

  • Protein Labeling: It serves as a non-radioactive, 19F-containing residualizing label for studying protein metabolism in vivo using NMR spectroscopy. [, ]
  • Surface Modification: It is employed for surface grafting on polymers like poly(ethylene terephthalate) (PET), modifying surface properties and enabling biofunctionalization for cell culturing. [, ]
  • Synthesis of Novel Compounds: It acts as a building block for synthesizing new molecules with potentially interesting properties, including pharmaceutical compounds like cholesteryl ester transfer protein inhibitors. [, ]
  • Nanomaterial Synthesis: It has been used in the synthesis of self-assembled peptide nanotubes and nanovesicles, offering potential in nanotechnology and material science. [, ]

Q4: Has computational chemistry been used to study this compound?

A4: Yes, density functional theory (DFT) calculations have been performed using the B3LYP method with a 6-311+G(d,p) basis set to determine molecular electrostatic potential, quantum descriptors, vibrational frequencies, and infrared spectral simulation. These calculations have shown good agreement with experimental data. [, ]

Q5: How does this compound contribute to the development of smart sensor electrodes?

A5: Research has demonstrated its incorporation into silicate matrices, forming core-shell nanocomposites. These composites, featuring this compound-derived peptide self-assembled nanotubes (BTTPNTs) within a SiO2 matrix, exhibit potential as smart sensor electrodes. Cyclic voltammetry studies confirm their sensing capabilities. []

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